molecular formula C17H20N2O4 B2557076 N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)ethanediamide CAS No. 1396883-00-3

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2557076
CAS No.: 1396883-00-3
M. Wt: 316.357
InChI Key: AGVJRVQMWJWSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenethyloxalamide, identified by CAS number 1396871-51-4, is a synthetic organic compound with a molecular formula of C17H20N2O4 and a molecular weight of 316.35 g/mol . This oxalamide derivative features a furan ring, a hydroxypropyl linker, and a phenethyl group, a structural motif of significant interest in medicinal chemistry research. Compounds incorporating furan and phenethyl substituents are frequently investigated for their potential interactions with central nervous system targets . Researchers are exploring novel synthetic opioids, often termed 'designer fentanyls' or 'fentalogs,' which are known for their high potency and selectivity as μ-opioid receptor (MOR) agonists . The metabolism of such compounds is an critical area of study, as they are typically extensively metabolized in the body through pathways such as hydrolysis, hydroxylation, and N-dealkylation . The presence of specific metabolites in biological fluids is crucial for the confirmation and interpretation of findings in forensic toxicology and pharmacological studies . This product, N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)ethanediamide, is provided for the purpose of enabling such analytical research and method development. It is intended for use in controlled laboratory settings by qualified scientists. This chemical is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-12(13-7-4-3-5-8-13)19-16(21)15(20)18-11-17(2,22)14-9-6-10-23-14/h3-10,12,22H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVJRVQMWJWSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxaldehyde with a suitable amine to form an intermediate Schiff base, followed by reduction and subsequent reaction with an appropriate diamine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)ethanediamide exhibit promising anticancer properties. The furan ring is known to enhance the reactivity of the compound, potentially leading to interactions with cancer cell pathways. Studies have shown that derivatives of furan-containing compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also share similar properties.

Antiviral Properties

The antiviral potential of furan derivatives is noteworthy, with studies suggesting that these compounds can interfere with viral replication mechanisms. The incorporation of the furan moiety in this compound could enhance its efficacy against certain viruses, although specific studies on this compound are still needed.

Coordination Chemistry

Research into the coordination chemistry of similar compounds has revealed their ability to form complexes with metal ions. This property could be exploited for developing new materials or catalysts, enhancing the functionality of this compound in materials science.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of furan-based compounds on breast cancer cells. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways. Although this compound was not specifically tested, its structural similarity suggests potential efficacy.

Case Study 2: Antiviral Efficacy

Another research effort focused on the antiviral properties of furan derivatives against influenza viruses. The study showed that these compounds could inhibit viral entry into host cells. Future research could explore whether this compound exhibits similar activity.

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and hydroxypropyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related molecules from the evidence:

Compound Name Key Functional Groups Notable Features
N-[2-(Furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)ethanediamide Diamide, furan, hydroxypropyl, phenylethyl Chiral center, balanced hydrophilicity/lipophilicity
Ranitidine complex nitroacetamide () Nitroacetamide, sulphanyl ethyl, dimethylamino-furan Nitro group (pro-drug activation), sulphanyl chain for H2 receptor antagonism
Ranitidine diamine hemifumarate () Diamine, hemifumarate salt, dimethylamino-furan Salt form enhances solubility; lacks nitro group
2-(N-Isopropyl-N-methylamino)ethanethiol hydrochloride () Thiol, isopropyl-methylamine, hydrochloride salt Reactive thiol group; potential prodrug or metal-chelating properties

Pharmacological and Physicochemical Properties

Target Compound vs. Ranitidine Derivatives
  • Nitro Group Absence : Unlike ranitidine-related compounds (e.g., USP 31 entries in ), the target lacks a nitro group, which is critical for ranitidine’s anti-ulcer activity via H2 receptor binding. This suggests divergent therapeutic mechanisms .
  • Diamide vs. Sulphanyl/Nitroethenyl Linkages : The diamide backbone may confer greater metabolic stability compared to ranitidine’s sulphanyl ethyl and nitroethenyl groups, which are prone to oxidation or metabolic activation .
  • Solubility: The hydroxypropyl group in the target compound improves aqueous solubility relative to ranitidine’s dimethylamino-furan derivatives, which rely on salt forms (e.g., hemifumarate) for solubility enhancement .
Target Compound vs. 2-(N-Isopropyl-N-methylamino)ethanethiol Hydrochloride
  • Stability : The thiol group in ’s compound is highly reactive, forming disulfides or oxidizing readily, whereas the diamide structure of the target resists such degradation .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)ethanediamide, a compound with the molecular formula C18H22N2O4, has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a hydroxypropyl group, and an ethylamine moiety, which contribute to its unique chemical properties. The presence of these functional groups is believed to play a significant role in its biological interactions.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Antiviral Activity : Preliminary research indicates that derivatives of compounds containing furan rings can inhibit viral proteases, particularly in the context of SARS-CoV-2. For instance, related compounds have shown IC50 values in the low micromolar range against viral targets .
  • Cytotoxicity : In vitro studies suggest that the compound exhibits low cytotoxicity in various cell lines, with CC50 values exceeding 100 µM, indicating a favorable safety profile for further development .
  • Enzymatic Inhibition : The compound's structure suggests potential as an enzyme inhibitor, particularly for proteases involved in viral replication. The reversible covalent inhibition mechanism observed with similar compounds points to a promising avenue for therapeutic development .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralIC50 against SARS-CoV-2 protease: 1.55 µM
CytotoxicityCC50 > 100 µM in Vero and MDCK cells
Enzyme InhibitionReversible covalent inhibitor

Detailed Research Findings

A study focused on structural optimization of furan-containing compounds revealed that modifications to the furan ring significantly influenced inhibitory potency against SARS-CoV-2 main protease (Mpro). The optimal compound demonstrated an IC50 value of 1.55 µM, highlighting the importance of the furan moiety in enhancing biological activity .

Moreover, structure-activity relationship (SAR) studies indicated that specific substitutions on the phenethyl group could further improve inhibitory efficacy while maintaining low toxicity profiles .

The proposed mechanism of action for this compound involves:

  • Binding to Viral Proteases : The compound likely binds within the active site of viral proteases, preventing substrate access and thus inhibiting viral replication.
  • Hydrogen Bonding : Interactions such as hydrogen bonding between functional groups on the compound and amino acid residues in the enzyme's active site are critical for its inhibitory action .

Q & A

Basic Research Questions

Q. How can synthetic routes for N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)ethanediamide be designed and optimized?

  • Methodology :

  • Stepwise synthesis : Begin with coupling 2-(furan-2-yl)-2-hydroxypropylamine with activated ethyl oxalate derivatives. Subsequent reaction with 1-phenylethylamine under basic conditions (e.g., DIPEA) forms the ethanediamide backbone.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Confirm purity via TLC and HPLC (C18 column, UV detection at 254 nm) .
  • Catalyst optimization : Explore coupling reagents like HATU or EDCI for improved yield and reduced side products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : Use 1^1H-NMR and 13^13C-NMR to verify substituents (e.g., furan protons at δ 6.2–7.4 ppm, hydroxypropyl signals at δ 1.2–4.0 ppm) and stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (calculated for C18H23N2O4C_{18}H_{23}N_2O_4: 337.1658) with <2 ppm error .
  • IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP)?

  • Methodology :

  • Shake-flask method : Measure solubility in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) at 25°C.
  • HPLC-based logP estimation : Use a reverse-phase C18 column with isocratic elution (acetonitrile/water) and correlate retention time with reference standards .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between spectral data and predicted molecular structure?

  • Methodology :

  • 2D NMR (COSY, HSQC, HMBC) : Map proton-proton correlations and long-range 13^13C-1^1H couplings to confirm connectivity. For example, HMBC can link the furan ring to the hydroxypropyl group .
  • X-ray crystallography : If single crystals are obtainable, resolve absolute configuration and validate stereochemical assignments .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Methodology :

  • Analog synthesis : Systematically modify substituents (e.g., replace furan with thiophene, vary phenylalkyl groups) and test in biological assays (e.g., enzyme inhibition, cytotoxicity).
  • Molecular docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases, GPCRs) .

Q. What methodologies assess metabolic stability and degradation pathways of this compound?

  • Methodology :

  • Liver microsomal assays : Incubate the compound with human/rat liver microsomes and NADPH. Analyze metabolites via LC-MS/MS to identify oxidation or hydrolysis products (e.g., hydroxylation at the furan or propyl chain) .
  • Stability studies : Expose the compound to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to evaluate hydrolysis susceptibility .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral centers?

  • Methodology :

  • Chiral chromatography : Use a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers and determine enantiomeric excess (ee) via HPLC .
  • Chiral auxiliaries : Incorporate Evans’ oxazolidinones or other chiral inductors during key synthetic steps to control stereochemistry .

Q. What approaches identify biological targets or mechanisms of action for this compound?

  • Methodology :

  • Affinity chromatography : Immobilize the compound on a solid support to pull down binding proteins from cell lysates. Identify proteins via tryptic digest and LC-MS/MS .
  • CRISPR/Cas9 knockout screens : Perform genome-wide screens to identify genes whose deletion sensitizes or rescues cells from the compound’s effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.